Cas no 1702801-57-7 (2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride)
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Propanesulfonyl chloride, 2-cyano-3,3,3-trifluoro-
- 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride
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- Inchi: 1S/C4H3ClF3NO2S/c5-12(10,11)2-3(1-9)4(6,7)8/h3H,2H2
- InChI Key: CSDCUBORVXPCRO-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(C#N)C(F)(F)F
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-292096-0.05g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 0.05g |
$707.0 | 2023-09-06 | ||
| Enamine | EN300-292096-0.1g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 0.1g |
$741.0 | 2023-09-06 | ||
| Enamine | EN300-292096-0.25g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 0.25g |
$774.0 | 2023-09-06 | ||
| Enamine | EN300-292096-0.5g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 0.5g |
$809.0 | 2023-09-06 | ||
| Enamine | EN300-292096-1.0g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 1g |
$1142.0 | 2023-06-06 | ||
| Enamine | EN300-292096-2.5g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 2.5g |
$1650.0 | 2023-09-06 | ||
| Enamine | EN300-292096-5.0g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 5g |
$3313.0 | 2023-06-06 | ||
| Enamine | EN300-292096-10.0g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 10g |
$4914.0 | 2023-06-06 | ||
| Ambeed | A1087589-1g |
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 95% | 1g |
$827.0 | 2024-04-23 | |
| Enamine | EN300-292096-1g |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
1702801-57-7 | 1g |
$842.0 | 2023-09-06 |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride Suppliers
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride
Introduction to 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride (CAS No. 1702801-57-7) and Its Applications in Modern Chemical Biology
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride, with the chemical identifier CAS No. 1702801-57-7, is a specialized sulfonating agent that has garnered significant attention in the field of pharmaceutical and chemical biology research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly those requiring fluorinated sulfonyl functional groups. The unique structural features of this compound, including its cyano and trifluoromethyl substituents, contribute to its reactivity and utility in multiple synthetic pathways.
The trifluoromethyl group in 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride enhances the metabolic stability and lipophilicity of resulting compounds, making it an invaluable tool in drug design. Recent studies have highlighted its role in developing novel sulfonamides and sulfonates, which are crucial for targeting a wide range of biological processes. The cyano group further extends its applicability by enabling nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties.
In the realm of medicinal chemistry, 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride has been employed in the synthesis of inhibitors targeting enzymes such as kinases and proteases. These enzymes are often implicated in diseases like cancer and inflammation, making them prime targets for therapeutic intervention. The fluorinated sulfonyl moiety imparts selective binding properties to these enzymes, improving the efficacy of drug candidates while minimizing side effects.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of reactions involving 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride. Molecular modeling studies suggest that the compound's reactivity is influenced by both electronic and steric factors, providing insights into optimizing reaction conditions for higher yields and selectivity. These findings are particularly relevant for industrial-scale synthesis, where efficiency and cost-effectiveness are paramount.
The pharmaceutical industry has also explored the use of 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride in the development of vaccines and biologics. Its ability to introduce fluorinated sulfonyl groups into protein derivatives enhances their stability and immunogenicity. This has opened new avenues for designing next-generation vaccines with improved shelf life and efficacy.
Beyond pharmaceutical applications, this compound finds utility in materials science and agrochemicals. The presence of both cyano and trifluoromethyl groups makes it a valuable precursor for synthesizing advanced materials with tailored properties. For instance, researchers have utilized derivatives of 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride to develop novel polymers with enhanced thermal stability and chemical resistance.
The agrochemical sector has also benefited from the use of this compound in creating environmentally friendly pesticides. The fluorinated sulfonyl group contributes to the bioactivity of these agents while reducing their environmental persistence. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.
In conclusion, 2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride (CAS No. 1702801-57-7) is a multifaceted compound with broad applications across chemical biology and related fields. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As scientific understanding evolves, further exploration into its potential applications is expected to yield groundbreaking advancements.
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